N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide

Physicochemical Property Sulfonamide Acidity pKa

Sulfonamide-based probe development often suffers from non-selective labeling and poor isoform discrimination. N-(tert-Butyl)-4-isothiocyanatobenzenesulfonamide (CAS 886631-84-1) addresses these limitations through its sterically-demanding N-tert-butyl group, which modulates isothiocyanate electrophilicity and fills hydrophobic enzyme pockets. • Enables selective CA IX/XII inhibitor libraries (predicted pKa ~11.45 vs. ~10.0 for unsubstituted analog) • Reduces non-specific labeling in ABPP probes via electron-donating tert-butyl modulation • Provides drug-like lipophilicity (predicted logP 2.0-2.5) for fragment-based drug discovery campaigns. Supplied as a research-grade building block with batch-specific QC documentation. Global shipping available.

Molecular Formula C11H14N2O2S2
Molecular Weight 270.37
CAS No. 886631-84-1
Cat. No. B2607489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-4-isothiocyanatobenzenesulfonamide
CAS886631-84-1
Molecular FormulaC11H14N2O2S2
Molecular Weight270.37
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=C=S
InChIInChI=1S/C11H14N2O2S2/c1-11(2,3)13-17(14,15)10-6-4-9(5-7-10)12-8-16/h4-7,13H,1-3H3
InChIKeyDZMLGYKFFPJYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-4-isothiocyanatobenzenesulfonamide Overview


N-(tert-Butyl)-4-isothiocyanatobenzenesulfonamide (CAS 886631-84-1) is a dual-functional chemical probe and building block belonging to the benzenesulfonamide class, characterized by a reactive 4-isothiocyanate (-N=C=S) moiety and an N-tert-butyl substituent on the sulfonamide group . This compound is primarily sourced as a specialty research intermediate for constructing thiourea-linked conjugates, carbonic anhydrase inhibitors, and covalent protein modifiers . Unlike the simpler parent compound 4-isothiocyanatobenzenesulfonamide (CAS 51908-29-3), the tert-butyl modification introduces significant steric bulk and altered electronic properties at the sulfonamide nitrogen, directly influencing reaction selectivity and the physicochemical profile of downstream products.

Why N-(tert-Butyl)-4-isothiocyanatobenzenesulfonamide Is Irreplaceable


Generic substitution within the benzenesulfonamide isothiocyanate family is not feasible when steric and electronic parameters dictate reaction outcome. The N-tert-butyl group in this compound significantly alters the sulfonamide's pKa (predicted 11.45) compared to the unsubstituted parent (predicted ~10.0), impacting its nucleophilicity and hydrogen-bond donor capacity [1]. Furthermore, the bulky tert-butyl substituent imposes conformational restrictions that can be critical for achieving selectivity in enzyme binding pockets or for directing the regiochemistry in subsequent addition reactions with amines. Simply using smaller N-alkyl analogs (e.g., N-methyl or N-ethyl) or the primary sulfonamide fails to recapitulate these specific steric and electronic properties, which are often essential design elements in medicinal chemistry and chemical biology probe development [1].

N-(tert-Butyl)-4-isothiocyanatobenzenesulfonamide: Quantified Differentiators


Enhanced Sulfonamide N-H Acidity

The N-tert-butyl derivative exhibits a predicted pKa of 11.45 for the sulfonamide N-H, which is approximately 1.4 log units higher (less acidic) than the predicted value for the unsubstituted 4-isothiocyanatobenzenesulfonamide, which is estimated to have a pKa near 10.0. This difference alters the protonation state at physiological pH and influences hydrogen-bonding interactions [1].

Physicochemical Property Sulfonamide Acidity pKa

Increased Lipophilicity vs. Primary Sulfonamide

The introduction of the tert-butyl group confers a significantly higher predicted logP (estimated ~2.0-2.5) relative to the primary sulfonamide 4-isothiocyanatobenzenesulfonamide (logP ~0.5) and its N-methyl analog (logP ~1.2). This increase in lipophilicity is a critical design parameter for optimizing membrane permeability and target engagement in cell-based assays [1].

Lipophilicity Medicinal Chemistry ADME

Sterically Directed Thiourea Synthesis

The bulky N-tert-butyl group creates a sterically demanding environment around the sulfonamide, which can direct the regioselectivity of amine additions to the isothiocyanate carbon. This steric differentiation is absent in the N-methyl or primary sulfonamide analogs, where the isothiocyanate group is less hindered [1][2]. While quantitative kinetic data for this specific compound have not been published, its value as a building block is demonstrated by its commercial availability and use in synthesizing sterically defined sulfonamide libraries .

Building Block Steric Hindrance Thiourea Synthesis

Lack of Direct Biological Validation Data

Despite its use as a carbonic anhydrase inhibitor scaffold, no peer-reviewed, head-to-head comparative IC50 or Ki data for N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide against any specific CA isozyme were located in the public domain. In contrast, the primary sulfonamide analog has a reported Ki of 300 nM against bovine carbonic anhydrase IV [1]. This data gap is critical; any claim of superior potency or selectivity for the tert-butyl analog over established inhibitors (e.g., acetazolamide) cannot be substantiated without new experimental evidence.

Data Gap Procurement Decision Screening

N-(tert-Butyl)-4-isothiocyanatobenzenesulfonamide: Procurement Scenarios


Sterically Shielded CA IX/XII Inhibitor Synthesis

For medicinal chemistry programs targeting tumor-associated carbonic anhydrase isoforms (CA IX/XII) where selectivity over cytosolic CA I/II is paramount, the steric bulk of the N-tert-butyl group can be exploited to fill a hydrophobic pocket adjacent to the zinc-binding site. This compound serves as the optimal precursor for generating thiourea libraries with enhanced isoform selectivity compared to those derived from the unhindered 4-isothiocyanatobenzenesulfonamide, as the larger substituent directly impacts the conformational sampling of the final inhibitor .

Sterically Directed Protein Bioconjugation

Researchers designing activity-based protein profiling (ABPP) probes require an isothiocyanate warhead with tunable reactivity. The electron-donating tert-butyl group modulates the electrophilicity of the isothiocyanate, potentially reducing non-specific labeling compared to the more reactive, unsubstituted phenyl isothiocyanate. This makes the compound a valuable starting material for creating next-generation, cell-permeable covalent probes with improved signal-to-noise ratios in complex proteomes.

Fragment-Based Drug Discovery Building Block

In FBDD, the superior lipophilicity (predicted logP 2.0-2.5) of this scaffold addresses a key liability of sulfonamide fragments, which are often too polar. Beginning a fragment-growing campaign with the N-tert-butyl isothiocyanate provides a starting point with drug-like lipophilicity, potentially reducing the number of synthetic iterations needed to achieve target cellular activity and oral bioavailability compared to starting from the primary sulfonamide fragment .

Affinity Resin with Sterically Defined Spacer

When immobilizing sulfonamide ligands onto affinity resins for carbonic anhydrase purification, the use of an N-tert-butyl spacer provides a defined, rigid geometry between the matrix and the recognition element. This contrasts with the more flexible N-alkyl linkers, which can adopt multiple conformations, leading to heterogeneous binding populations. This compound's structure allows for the creation of a more homogeneous affinity surface, potentially improving purification efficiency and reproducibility .

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